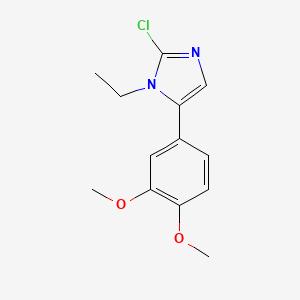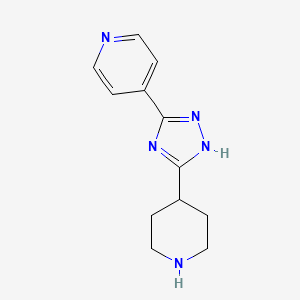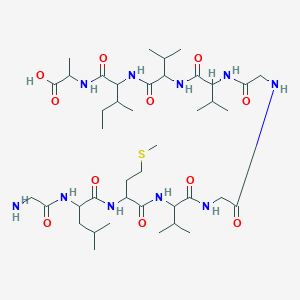![molecular formula C13H13F3N6 B12111627 6-[2-[2-(Trifluoromethyl)pyrrolidin-1-yl]pyrimidin-5-yl]pyrazin-2-amine](/img/structure/B12111627.png)
6-[2-[2-(Trifluoromethyl)pyrrolidin-1-yl]pyrimidin-5-yl]pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6-(2-(2-(trifluoromethyl)pyrrolidin-1-yl)pyrimidin-5-yl)pyrazin-2-amine is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyrrolidine ring, a pyrimidine ring, and a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(2-(2-(trifluoromethyl)pyrrolidin-1-yl)pyrimidin-5-yl)pyrazin-2-amine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions.
Construction of Pyrimidine and Pyrazine Rings: These rings are formed through condensation reactions involving suitable amines and aldehydes or ketones.
Final Coupling Reaction: The final step involves coupling the pyrrolidine, pyrimidine, and pyrazine intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6-(2-(2-(trifluoromethyl)pyrrolidin-1-yl)pyrimidin-5-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce amines or alcohols
Applications De Recherche Scientifique
(S)-6-(2-(2-(trifluoromethyl)pyrrolidin-1-yl)pyrimidin-5-yl)pyrazin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (S)-6-(2-(2-(trifluoromethyl)pyrrolidin-1-yl)pyrimidin-5-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-6-(2-(2-(trifluoromethyl)pyrrolidin-1-yl)pyrimidin-5-yl)pyrazin-2-amine
- ®-6-(2-(2-(trifluoromethyl)pyrrolidin-1-yl)pyrimidin-5-yl)pyrazin-2-amine
- 6-(2-(2-(trifluoromethyl)pyrrolidin-1-yl)pyrimidin-5-yl)pyrazin-2-amine
Uniqueness
The uniqueness of (S)-6-(2-(2-(trifluoromethyl)pyrrolidin-1-yl)pyrimidin-5-yl)pyrazin-2-amine lies in its specific stereochemistry and the presence of multiple functional groups
Propriétés
Formule moléculaire |
C13H13F3N6 |
|---|---|
Poids moléculaire |
310.28 g/mol |
Nom IUPAC |
6-[2-[2-(trifluoromethyl)pyrrolidin-1-yl]pyrimidin-5-yl]pyrazin-2-amine |
InChI |
InChI=1S/C13H13F3N6/c14-13(15,16)10-2-1-3-22(10)12-19-4-8(5-20-12)9-6-18-7-11(17)21-9/h4-7,10H,1-3H2,(H2,17,21) |
Clé InChI |
UDXJPZXTFTVOCS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C2=NC=C(C=N2)C3=CN=CC(=N3)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-N,1-N-dibutyl-4-N-[4-[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilino]phenyl]-4-N-[4-(dibutylamino)phenyl]benzene-1,4-diamine;perchloric acid](/img/structure/B12111569.png)


![5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole](/img/structure/B12111588.png)
![2-[(3-methylbutyl)amino]-N-propylpropanamide](/img/structure/B12111592.png)



![{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine](/img/structure/B12111621.png)

